![molecular formula C15H11Cl2FN2O2 B5809891 2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide, commonly known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a derivative of ethanimidamide and contains both chlorophenyl and fluorobenzoyl groups in its structure.
Mecanismo De Acción
The mechanism of action of DFE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DFE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DFE has also been found to inhibit the activation of NF-κB, a key signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
DFE has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and insecticidal activity. DFE has been found to induce apoptosis, a programmed cell death process, in cancer cells by disrupting DNA replication and cell division. DFE has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells, leading to a reduction in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE exhibits several advantages for lab experiments, including its potent biological activity, ease of synthesis, and versatility as a building block for the development of new materials. However, DFE also has several limitations, including its low solubility in water and its potential toxicity to non-target organisms.
Direcciones Futuras
DFE has several potential future directions for research, including the development of new drugs for the treatment of cancer and inflammatory diseases, the development of new pesticides for crop protection, and the synthesis of new functional materials with tailored properties. Further studies are needed to fully understand the mechanism of action of DFE and its potential applications in various fields.
Métodos De Síntesis
The synthesis method of DFE involves the reaction of 2-(3,4-dichlorophenyl)ethanamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of DFE, which can be further purified using column chromatography. The yield of DFE obtained from this method is around 40-50%.
Aplicaciones Científicas De Investigación
DFE has been extensively studied for its potential applications in various fields, including medicinal chemistry, pesticide development, and material science. In medicinal chemistry, DFE has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. DFE has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
In pesticide development, DFE has been shown to exhibit excellent insecticidal activity against various insect pests, including mosquitoes, flies, and cockroaches. DFE has also been found to be effective against plant pathogens, making it a potential candidate for the development of new pesticides for crop protection.
In material science, DFE has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. The unique structural features of DFE make it a versatile building block for the development of new materials with tailored properties.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O2/c16-11-6-5-9(7-12(11)17)8-14(19)20-22-15(21)10-3-1-2-4-13(10)18/h1-7H,8H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGHMNMWULTEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

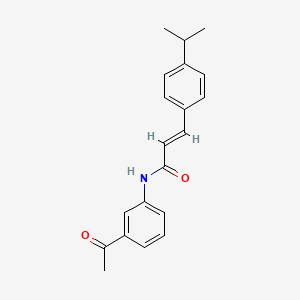
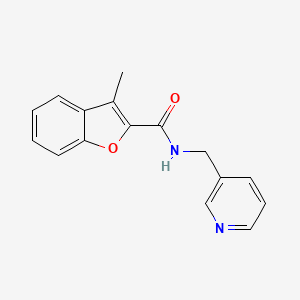
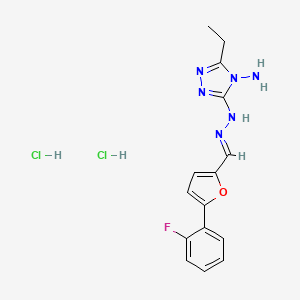
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)
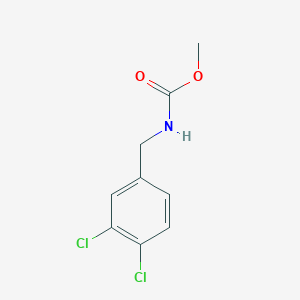
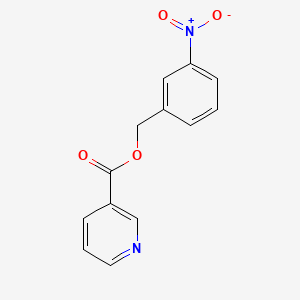
![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)


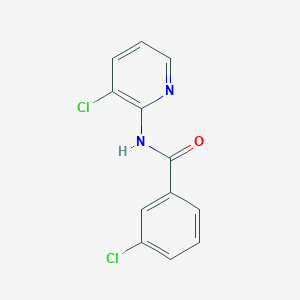
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)